molecular formula C17H18N2O3 B12559017 Ethyl [benzamido(phenyl)methyl]carbamate CAS No. 143157-47-5

Ethyl [benzamido(phenyl)methyl]carbamate

Cat. No.: B12559017
CAS No.: 143157-47-5
M. Wt: 298.34 g/mol
InChI Key: DOPOMPLHOAFZGZ-UHFFFAOYSA-N
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Description

Contextualization of Ethyl [benzamido(phenyl)methyl]carbamate within Benzamide (B126) and Carbamate (B1207046) Chemistry

This compound is a molecule that incorporates three key chemical functionalities: an ethyl carbamate, a benzamide, and a phenylmethyl group.

Carbamate Moiety: Carbamates, or urethanes, are esters of carbamic acid. wikipedia.org The ethyl carbamate portion of the target molecule consists of an ethyl group attached to the oxygen atom of the carbamate. Carbamates are known for their relative stability and are often used as protecting groups in organic synthesis due to their controlled cleavage under specific conditions. nist.gov They are also a common feature in pharmaceuticals and agrochemicals. wikipedia.org

Benzamide Moiety: Benzamides are amides derived from benzoic acid. nih.gov The benzamide structure in the target compound involves a benzoyl group attached to a nitrogen atom. Benzamides are a well-established class of compounds with a wide range of applications, including in the development of therapeutic agents. nih.gov

Phenylmethyl Group: The central (phenyl)methyl fragment serves as a scaffold linking the benzamide and carbamate functionalities. The presence of a stereocenter on the methyl carbon suggests that this compound can exist as enantiomers, a critical consideration in medicinal chemistry and materials science.

The combination of these three components into a single molecule, this compound, suggests a compound with a rich and complex chemical character, potentially exhibiting properties derived from each of its constituent parts.

Historical Perspectives on (Phenyl)methylcarbamate Structural Motifs in Synthetic Chemistry

The (phenyl)methylcarbamate structural motif has a notable history in synthetic chemistry, primarily due to its presence in a variety of biologically active molecules. For instance, derivatives of phenyl carbamate have been investigated for their herbicidal and insecticidal properties. nih.gov The synthesis of such compounds has been a subject of interest, with various methods developed to introduce the carbamate functionality onto a phenyl ring.

Historically, the synthesis of carbamates often involved the use of phosgene (B1210022) or isocyanates. wikipedia.org However, due to the hazardous nature of these reagents, significant research has been dedicated to developing safer and more efficient synthetic routes. Modern methods for carbamate synthesis include the reaction of alcohols with urea, the use of carbamoyl (B1232498) chlorides, and catalytic methods involving carbon dioxide. wikipedia.org

Overview of N-Acyl Carbamate Research Trajectories in Organic Synthesis and Mechanistic Inquiry

Research into N-acyl carbamates has followed several key trajectories. In organic synthesis, they are valued as versatile intermediates. The N-acyl group can act as a directing group in various transformations and can be cleaved under specific conditions to reveal a primary or secondary amine. This has made them useful in the synthesis of alkaloids, amino acids, and other nitrogen-containing natural products.

From a mechanistic standpoint, the reactivity of N-acyl carbamates has been a subject of detailed study. The interplay between the amide and carbamate functionalities influences the rotational barriers around the N-C(O) bond and the nucleophilicity of the nitrogen atom. Researchers have explored their behavior in various reactions, including rearrangements and nucleophilic substitution reactions, to better understand the fundamental principles governing their chemical transformations. The unique electronic nature of the N-acyl carbamate group continues to inspire the development of novel synthetic methodologies and the exploration of their potential in catalysis and materials science.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present general properties of related and constituent chemical classes.

Table 1: General Properties of Related Carbamate Esters

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl carbamateC₃H₇NO₂89.0946-50182-185
Ethyl N-phenylcarbamateC₉H₁₁NO₂165.1952237
Ethyl methyl(phenyl)carbamateC₁₀H₁₃NO₂179.22Not AvailableNot Available

Data sourced from public chemical databases. wikipedia.orgnih.govsigmaaldrich.com

Table 2: General Properties of Related Benzamide Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
BenzamideC₇H₇NO121.14127-130288
N-PhenylbenzamideC₁₃H₁₁NO197.23163-166359
N-MethylbenzamideC₈H₉NO135.1679-81290-291

Data sourced from public chemical databases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143157-47-5

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl N-[benzamido(phenyl)methyl]carbamate

InChI

InChI=1S/C17H18N2O3/c1-2-22-17(21)19-15(13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,20)(H,19,21)

InChI Key

DOPOMPLHOAFZGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Ethyl Benzamido Phenyl Methyl Carbamate and Analogues

Direct Synthesis Strategies for the Carbamate (B1207046) Moiety

The ethyl carbamate portion of the molecule is a key functional group, and its synthesis can be achieved through several reliable routes. nih.gov Carbamates, also known as urethanes, are valued for their chemical stability and are often used as peptide bond surrogates in medicinal chemistry. nih.gov

A primary and widely utilized method for synthesizing carbamates is the reaction between an isocyanate and an alcohol. wikipedia.org The isocyanate, characterized by the functional group -N=C=O, is highly electrophilic and readily reacts with nucleophiles like alcohols. nih.gov In the context of the target molecule, an appropriate isocyanate precursor would be trapped with ethanol to form the ethyl carbamate.

The general reaction is as follows: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

This reaction is typically efficient and proceeds under mild conditions. For more complex syntheses, the isocyanate intermediate is often generated in situ and immediately trapped by the alcohol to prevent unwanted side reactions, such as the formation of urea derivatives from reaction with amines or water. nih.govorganic-chemistry.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful coupling agents primarily used to facilitate the formation of amide bonds by activating carboxylic acids. creative-proteomics.comwikipedia.org Their role is to act as dehydration agents in condensation reactions. wikipedia.org

The mechanism for amide formation involves the reaction of a carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of an amide bond and a urea byproduct. thermofisher.com

While the primary application of carbodiimides is in amide synthesis, their use in direct carbamate formation from an alcohol and an amine is not a standard method. However, they are crucial in the synthesis of precursors for carbamates, particularly in peptide synthesis where amino acids are linked together.

Table 1: Comparison of Common Carbodiimide Coupling Agents
FeatureDCC (N,N'-dicyclohexylcarbodiimide)EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solubility Water-insoluble; used in organic synthesis. thermofisher.comWater-soluble, making it suitable for aqueous reactions. thermofisher.com
Byproduct Dicyclohexylurea (DCU), insoluble in most organic solvents, removed by filtration. wikipedia.orgA water-soluble urea derivative, easily removed during aqueous workup. thermofisher.com
Primary Use Peptide synthesis, ester and amide formation in organic media. wikipedia.orgBioconjugation, protein labeling, and aqueous-phase peptide coupling. creative-proteomics.com

The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.gov This reaction is particularly valuable because it starts from readily available carboxylic acids and proceeds under generally mild conditions. nih.gov

The process involves two key steps:

Formation of an Acyl Azide : A carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or a mixed anhydride, which then reacts with an azide source (like sodium azide) to form an acyl azide (R-C(=O)N₃). nih.gov One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can directly convert a carboxylic acid to the acyl azide. orgsyn.org

Rearrangement and Trapping : The acyl azide, upon thermal or photochemical induction, undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate (R-N=C=O). wikipedia.org This rearrangement is a concerted process where the R-group migrates to the nitrogen atom as N₂ departs. wikipedia.org If the reaction is performed in the presence of an alcohol, such as ethanol, the isocyanate is trapped to yield the corresponding carbamate. nih.govbeilstein-journals.org

This method is widely applicable to a range of carboxylic acids, including aliphatic and aromatic variants, and is tolerant of many functional groups. nih.gov

Table 2: Overview of Curtius Rearrangement Steps for Carbamate Synthesis
StepReactant(s)IntermediateProduct
1. Activation Carboxylic Acid (R-COOH)Acyl Chloride or Mixed Anhydride-
2. Azide Formation Activated Carboxylic Acid + Azide Source (e.g., NaN₃)-Acyl Azide (R-CON₃)
3. Rearrangement Acyl Azide (R-CON₃) + Heat (Δ)Isocyanate (R-NCO)-
4. Trapping Isocyanate (R-NCO) + Alcohol (R'-OH)-Carbamate (R-NHCOOR')

Formation of the Benzamido and Phenylmethyl Fragments

The construction of the N-(benzoyl)-alpha-aminobenzyl portion of the molecule requires the formation of a key amide bond and the assembly of the stereocenter bearing both a phenyl and a nitrogen substituent.

The formation of the benzamido group is a classic example of amide bond synthesis. The most fundamental approach is the direct condensation of a carboxylic acid with an amine. libretexts.org In this case, benzoic acid would react with the nitrogen atom of an appropriate α-amino precursor.

Direct condensation by heating an ammonium (B1175870) carboxylate salt above 100 °C can form an amide by driving off water, but this method is often inefficient. libretexts.org Therefore, activating agents or coupling reagents are commonly employed. d-nb.infoacs.org

Common strategies include:

Conversion to Acyl Halides : The carboxylic acid (benzoic acid) can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride readily reacts with an amine to form the amide. d-nb.info

Use of Coupling Reagents : Reagents such as carbodiimides (DCC, EDC) activate the carboxylic acid, allowing for a one-pot reaction with an amine under milder conditions. libretexts.org This is a widely used method in peptide synthesis. libretexts.org

Boron-Based Reagents : Boron-based catalysts and reagents, such as boronic acids or B(OCH₂CF₃)₃, have been shown to be effective for direct amidation reactions. acs.org

Hydrothermal Synthesis : Direct condensation between amines and carboxylic acids can also be achieved under hydrothermal conditions (high temperature and pressure), providing a non-catalyzed pathway to amides. researchgate.net

The phenylmethyl linkage, specifically the α-substituted benzyl (B1604629) fragment [Ph-CH(N-)(N-)], represents a substituted aminal structure. The construction of this core can be achieved through several synthetic routes, often involving the reaction of benzaldehyde with nitrogen nucleophiles.

A plausible and efficient method is the multicomponent reaction approach. For instance, the reaction of benzaldehyde, an amine or amide (like benzamide), and another nucleophile (like ethyl carbamate) under acidic catalysis can lead to the formation of the desired N,N-disubstituted structure. This proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the second nitrogen nucleophile.

Alternative methods for creating similar C-N bonds at a benzylic position include:

The Strecker Synthesis : This involves the reaction of an aldehyde (benzaldehyde), an amine, and potassium cyanide to form an α-aminonitrile, which can be further elaborated.

The Mannich Reaction : This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. While not directly applicable here, it exemplifies the formation of C-C and C-N bonds.

Reactions of Dihydroisoquinolines : In heterocyclic chemistry, Reissert compounds like 2-benzoyl-1,2-dihydroisoquinaldonitrile can be alkylated at the 1-position with reagents like benzyl chloride, demonstrating a method for creating a C-C bond adjacent to a nitrogen and an aromatic ring. orgsyn.org

The specific assembly of the [benzamido(phenyl)methyl] fragment would likely involve a one-pot or sequential addition of benzamide (B126) and ethyl carbamate to benzaldehyde.

Multi-Component Reaction (MCR) Approaches to N-Acyl Carbamates

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient strategy for building molecular complexity. caltech.edu For the synthesis of N-acyl carbamates and related structures, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly noteworthy. acs.org

A notable example is the four-component Ugi reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. caltech.edu By carefully selecting the starting components, this reaction can be adapted for the synthesis of complex N-acyl carbamate structures. Another relevant approach is the multicomponent reaction of isocyanides, ditellurides, and manganese(III) carboxylates, which yields various N-acyl tellurocarbamates under mild conditions, demonstrating the versatility of MCRs in generating acyl carbamate analogues. acs.org

Researchers have also developed palladium-catalyzed four-component carbonylative coupling reactions to assemble acyl carbamates. This method utilizes aryl halides, potassium cyanate, alcohols, and carbon monoxide to produce a wide range of aryl acyl carbamates in good to excellent yields. acs.org Three-component coupling reactions of amines, carbon dioxide, and halides, often facilitated by a base like cesium carbonate, provide an efficient route to carbamates under mild conditions, showcasing a greener MCR approach. organic-chemistry.org

Table 1: Examples of Multi-Component Reactions for Carbamate Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Three-Component CouplingAmines, Carbon Dioxide, HalidesCesium Carbonate, TBAICarbamates
Four-Component Carbonylative CouplingAryl Halides, Potassium Cyanate, Alcohols, COPalladium CatalystAryl Acyl Carbamates
Isocyanide-Based MCRIsocyanides, Ditellurides, Mn(III) CarboxylatesMild ConditionsN-Acyl Tellurocarbamates

Catalytic Systems in the Synthesis of Related Carbamate Structures

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high efficiency, selectivity, and sustainability. Both transition metal and organocatalytic systems have been extensively developed for the synthesis of carbamates and their analogues.

The formation of the carbon-nitrogen (C-N) bond is a critical step in carbamate synthesis. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging this bond. nih.gov Metals such as palladium, copper, rhodium, and iridium have been employed to catalyze the amination of various substrates. nih.gov For instance, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate provides direct access to aryl carbamates. rsc.org

Carbamoyl (B1232498) chlorides, which are structural analogs, can participate in a diverse range of transition metal-catalyzed transformations, including cross-coupling and annulation reactions, to access various amide-functionalized frameworks. rsc.org A direct C-H amination approach, catalyzed by transition metals, has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov These methods often use organic azides as the nitrogen source, with the only byproduct being molecular nitrogen. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. In the context of carbamate analogues, organocatalysts are instrumental in controlling stereochemistry. Chiral carbamate esters themselves have been developed as effective organocatalysts. For example, a pyrrolidine-based carbamate ester has been synthesized and successfully applied in asymmetric Michael addition reactions in aqueous media. researchgate.net This catalyst provided Michael adducts with high yields (up to 97%), diastereoselectivities (up to 97% syn), and enantioselectivities (up to 94% ee). researchgate.net

The mechanism of such organocatalytic reactions often involves the formation of transient intermediates like enamines or iminium ions, which then react with the substrate in a stereocontrolled manner. The design of the organocatalyst, including the carbamate moiety, is crucial for shielding one face of the reactive intermediate, thereby directing the approach of the reactant to achieve high stereoselectivity. researchgate.net

Green Chemistry Principles in Carbamate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to carbamate synthesis to develop more sustainable methodologies.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. researchgate.net The synthesis of primary carbamates has been achieved under solvent-free conditions by grinding an alcohol with sodium cyanate and an acid catalyst like silica sulfuric acid or trichloroacetic acid at room temperature. researchgate.net These methods often provide high yields and purity without the need for chromatographic purification. researchgate.net

The use of renewable feedstocks is another cornerstone of green chemistry. Carbon dioxide (CO₂), an abundant and non-toxic C1 source, is an attractive alternative to hazardous reagents like phosgene (B1210022) traditionally used in carbamate synthesis. nih.govnih.gov Numerous catalytic systems have been developed to fix CO₂ with amines and alcohols to produce carbamates. acs.org Urea is another eco-friendly carbonyl source that can be used for the synthesis of primary carbamates from alcohols, catalyzed by various metal complexes. researchgate.net The reaction of alkyl ammonium carbamates, which can be obtained from low concentrations of CO₂, with certain solvents in the presence of a titanium catalyst can also produce urea derivatives in high yields. nih.gov

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, improve yields, and lead to cleaner reactions, aligning with green chemistry principles. nih.govresearchgate.net

Microwave-assisted synthesis has been successfully applied to carbamoylation reactions. The high efficiency of microwave heating can dramatically reduce reaction times from hours to minutes. thieme-connect.com For example, a microwave-assisted synthesis of tertiary amines from carbamates has been reported, involving a formal extrusion of CO₂. thieme-connect.com The reaction proceeds at 125 °C for just 15 minutes, demonstrating a significant acceleration compared to conventional heating. thieme-connect.com

Ultrasonic synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to drive chemical reactions. nih.gov This technique has been employed for the efficient synthesis of enol carbamates via an oxidative coupling of formamides with 1,3-dicarbonyl compounds. benthamdirect.comeurekaselect.com The use of CuO nanoparticles as a catalyst under ultrasonic irradiation provides various carbamate derivatives in good to high yields under mild conditions. benthamdirect.comeurekaselect.com The advantages of sonochemistry include enhanced reaction rates, milder conditions, and improved yields compared to traditional methods. researchgate.net

Table 2: Green Chemistry Approaches in Carbamate Synthesis

TechniqueKey FeaturesExample Application
Solvent-Free ReactionReduces waste, simplifies purificationGrindstone chemistry with alcohol, NaOCN, and acid catalyst
Renewable FeedstocksUses CO₂ or urea instead of phosgeneCatalytic fixation of CO₂ with amines and alcohols
Microwave-Assisted SynthesisDrastically reduced reaction timesExtrusive alkylation of carbamates to tertiary amines
Ultrasonic SynthesisMild conditions, high yieldsOxidative coupling of formamides using CuO nanoparticles

Chemical Reactivity and Transformations of Ethyl Benzamido Phenyl Methyl Carbamate

Hydrolytic Stability and Degradation Pathways of the Carbamate (B1207046) Linkage

The stability of the carbamate linkage is a critical aspect of the molecule's chemistry, particularly in aqueous environments. Carbamates are generally considered to be more stable to hydrolysis than their corresponding esters, but more labile than amides. acs.org The structure of Ethyl [benzamido(phenyl)methyl]carbamate, which can be described as an N-acylaminal derivative, presents unique stability characteristics.

Under acidic conditions, such as in the presence of trifluoroacetic acid (TFA) and water, related N-acyl amino acid amide structures have shown surprising hydrolytic instability. nih.gov This acid-catalyzed hydrolysis can lead to the cleavage of amide bonds that are typically considered stable. The lability is dependent on the electronic nature of the acyl group; electron-rich acyl groups tend to accelerate the hydrolysis reaction. nih.gov For instance, studies on substituted benzoyl acyl groups showed that those with negative Hammett σ values (electron-donating) were almost completely hydrolyzed after 24 hours at room temperature in a TFA/water mixture. nih.gov

Table 1: Predicted Hydrolytic Behavior of this compound based on Analogous Compounds

ConditionPredicted Reactivity at Carbamate LinkageRationale/Reference
Acidic (e.g., TFA/H₂O) Potential for accelerated hydrolysis of the carbamate and/or benzamide (B126) linkage.N-acylated amino acid amides show significant hydrolysis under these conditions. nih.gov
Neutral Generally stable, with slow hydrolysis expected.Carbamates are more stable than esters but less stable than amides. acs.org
Basic Potential for fragmentation into an isocyanate and ethanol.A known degradation pathway for carbamates of primary amines upon treatment with a base. acs.org

The carbamate linkage is a potential target for enzymatic cleavage. Carboxyl ester hydrolases (EC 3.1.1) are the primary enzymes responsible for the metabolic hydrolysis of pesticide carbamates. nih.gov In biomedical contexts, carboxylesterases are abundant in the liver and are known to activate prodrugs by cleaving ester and carbamate bonds. nih.gov

In vitro studies on various carbamate-containing compounds have demonstrated their susceptibility to enzymatic hydrolysis. For example, the bioconversion of carbamate prodrugs often relies on esterases to release the parent drug. acs.org The process involves the hydrolysis of the carbamate ester to release an alcohol (ethanol in this case) and carbamic acid. The resulting carbamic acid is unstable and subsequently decomposes into an amine and carbon dioxide. acs.org

Enzymes from the bovine rumen metagenome, rich in esterases, have been identified for their ability to cleave carbamate linkages. nih.gov Furthermore, specific enzymes have been developed for the deprotection of N-carbobenzyloxy (N-CBZ) groups, which are structurally similar to the carbamate in the title compound. google.com These enzymes often show high specificity, for instance, preferentially hydrolyzing the CBZ-group from L-amino acids over D-amino acids. google.com This suggests that the stereochemistry of the phenylmethyl carbon in this compound could influence the rate and selectivity of enzymatic cleavage.

Transformations of the Phenylmethyl Moiety

The phenylmethyl group, -CH(Ph)-, is a benzylic position flanked by two nitrogen atoms, forming an N-acylaminal structure. This structural motif is related to α-amino acids and is susceptible to a variety of transformations.

One potential reaction is the generation of a radical at the benzylic carbon. For instance, the direct decarboxylative arylation of α-amino acids has been achieved using visible light-mediated photoredox catalysis. acs.org This process involves the formation of an α-amino radical, which can then be functionalized. A similar radical-based transformation could potentially be applied to the phenylmethyl carbon of this compound.

The N-acylaminal structure can also be a precursor for the synthesis of other functional groups. For example, transformations of related α-formyl enamines can lead to the synthesis of N,N-disubstituted α-amino esters. researchgate.net Furthermore, methods for the direct N-alkylation of α-amino acid esters using alcohols, catalyzed by ruthenium complexes, proceed with high retention of stereochemistry, highlighting the potential for stereoselective transformations at this center. nih.gov

Hydrogenation and Dehydrogenation Reactions

Hydrogenation:

Catalytic hydrogenation of this compound can lead to the reduction of the aromatic rings. Depending on the catalyst and reaction conditions, one or both phenyl rings can be converted to cyclohexyl groups. For instance, using a rhodium-on-carbon catalyst or platinum oxide under hydrogen pressure can achieve this transformation. Catalytic transfer hydrogenation, employing a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium or platinum catalyst, offers a milder alternative for the reduction of aromatic nitro compounds to anilines, a reaction that could be relevant for substituted derivatives of the title compound. nih.govtandfonline.comutrgv.edumdma.ch

Dehydrogenation:

The dehydrogenation of the molecule, particularly at the heterocyclic core that could be formed from it, is a potential transformation. Oxidative dehydrogenation of N-heterocycles is a known strategy to generate aromaticity. nih.govnih.govacs.orgrsc.orgacs.org While this compound is not itself a heterocycle, derivatives could be designed to undergo cyclization followed by dehydrogenation to form novel heterocyclic systems.

Table 1: Potential Hydrogenation and Dehydrogenation Reactions
Reaction TypeReagents and ConditionsPotential Products
Aromatic Ring HydrogenationH₂, PtO₂ or Rh/C, high pressureEthyl [benzamido(cyclohexyl)methyl]carbamate, Ethyl [cyclohexanecarboxamido(phenyl)methyl]carbamate, Ethyl [cyclohexanecarboxamido(cyclohexyl)methyl]carbamate
Catalytic Transfer Hydrogenation (on nitro-substituted derivatives)Ammonium formate, Pd/C or Pt/CCorresponding amino-substituted derivatives
Oxidative Dehydrogenation (of cyclized derivatives)Various oxidants (e.g., O₂, air) with metal or carbon-based catalystsAromatic heterocyclic compounds

Oxidation and Reduction Chemistry

Oxidation:

The benzylic C-H bond in the core of the molecule is a potential site for oxidation. acs.orgnih.govmdpi.comresearchgate.net Using oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially lead to the formation of a ketone. However, such strong oxidants might also cleave the molecule. Milder, more selective methods for benzylic C-H oxidation, possibly employing metal catalysts or photoredox catalysis, could be explored. acs.orgresearchgate.net

Reduction:

The carbonyl groups of both the carbamate and the amide are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both functional groups. rsc.org The reduction of the benzamide moiety would yield a benzylamine, while the ethyl carbamate could be reduced to an N-methylamine. The use of milder reducing agents like sodium borohydride (B1222165) is less likely to reduce the stable amide and carbamate groups without prior activation. rsc.orgrsc.orgorganic-chemistry.orgchemistrysteps.com Selective reduction of one group over the other would likely require careful selection of reagents and reaction conditions.

Table 2: Potential Oxidation and Reduction Reactions
Reaction TypeReagents and ConditionsPotential Products
Benzylic C-H OxidationKMnO₄ or CrO₃Corresponding ketone
Amide and Carbamate ReductionLiAlH₄ followed by aqueous workupBenzylamine and N-methylamine derivatives
Selective Amide ReductionRequires specific activating agents followed by NaBH₄Benzylamine derivative with intact carbamate

Derivatization Strategies for Structure-Property Elucidation

Introduction of Substituents on Aromatic Rings

Electrophilic aromatic substitution is a fundamental method for introducing a variety of substituents onto the two phenyl rings of the molecule. cyberleninka.ru The benzamido group is a moderately deactivating, meta-directing group for electrophilic substitution on its attached phenyl ring. Conversely, the phenyl group attached to the central carbon is activated by the adjacent nitrogen atom, directing incoming electrophiles to the ortho and para positions.

Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using bromine or chlorine in the presence of a Lewis acid catalyst to introduce a halogen.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, although these reactions may be complicated by the presence of the amide and carbamate functionalities.

Table 3: Aromatic Ring Derivatization Strategies
Reaction TypeReagents and ConditionsPotential Position of Substitution
NitrationHNO₃, H₂SO₄meta to the benzamido group, ortho/para on the other phenyl ring
BrominationBr₂, FeBr₃meta to the benzamido group, ortho/para on the other phenyl ring
ChlorinationCl₂, AlCl₃meta to the benzamido group, ortho/para on the other phenyl ring

Modifications at the Ethyl and Benzamido Moieties

Ethyl Carbamate Modifications:

The ethyl carbamate moiety can be modified through several reactions.

Hydrolysis: Acidic or basic hydrolysis will cleave the carbamate to yield the corresponding amine, ethanol, and carbon dioxide. pharmaguideline.com

Transesterification: Reaction with a different alcohol in the presence of a suitable catalyst can replace the ethyl group with another alkyl or aryl group, allowing for the synthesis of a library of carbamate esters.

N-Alkylation/Arylation: The nitrogen of the carbamate could potentially be alkylated or arylated under specific conditions, although this might be challenging due to the existing substitution. organic-chemistry.org

Benzamide Modifications:

The benzamide moiety also offers sites for derivatization.

Hydrolysis: Similar to the carbamate, the amide bond can be cleaved under strong acidic or basic conditions to give benzoic acid and the corresponding amine. acs.org

N-Alkylation/Arylation: The nitrogen of the benzamide is a potential site for substitution, allowing for the introduction of various groups. nih.govnih.gov

Thionation: Reagents like Lawesson's reagent can convert the benzamide's carbonyl group into a thiocarbonyl, yielding the corresponding thioamide.

Table 4: Ethyl and Benzamido Moiety Modifications
MoietyReaction TypeReagents and ConditionsPotential Products
Ethyl CarbamateHydrolysisH₃O⁺ or OH⁻, heatAmine, ethanol, CO₂
Ethyl CarbamateTransesterificationR'OH, catalystCorresponding new carbamate ester
BenzamideHydrolysisH₃O⁺ or OH⁻, heatBenzoic acid, corresponding amine
BenzamideThionationLawesson's reagentCorresponding thiobenzamide

Structural Elucidation and Advanced Characterization of Ethyl Benzamido Phenyl Methyl Carbamate

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the structural confirmation of Ethyl [benzamido(phenyl)methyl]carbamate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for providing a comprehensive characterization of the compound's atomic and molecular framework.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity and spatial relationships of atoms can be determined.

The proton NMR (¹H NMR) spectrum of this compound provides specific information about the electronic environment of each hydrogen atom.

Ethyl Group Protons: The ethyl moiety of the carbamate (B1207046) gives rise to two distinct signals. The methylene (B1212753) protons (-O-CH₂-) are expected to appear as a quartet in the range of δ 4.0-4.2 ppm due to coupling with the adjacent methyl protons. chemicalbook.com The terminal methyl protons (-CH₃) would typically resonate as a triplet around δ 1.1-1.3 ppm. chemicalbook.com

Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region, generally between δ 7.2 and δ 8.1 ppm. The protons of the benzamide (B126) phenyl group, particularly those ortho to the carbonyl, are expected to be deshielded and resonate at the lower end of this range, around δ 7.9-8.1 ppm. chemicalbook.comrider.edu The other phenyl protons would appear in the more typical δ 7.2-7.6 ppm region. libretexts.org

Methine Proton: The single proton on the chiral carbon, situated between the two nitrogen atoms and a phenyl ring (-NH-CH-Ph), is anticipated to be a doublet and significantly deshielded, likely appearing in the δ 6.0-6.5 ppm range, due to the influence of the adjacent electronegative nitrogen atoms and the phenyl ring.

Amide and Carbamate N-H Protons: The chemical shifts of N-H protons are variable and depend on factors like solvent and hydrogen bonding. nih.govresearchgate.net The amide N-H proton (from the benzamide group) typically appears as a broad singlet between δ 8.0-9.0 ppm. nih.gov The carbamate N-H proton is also expected to be a broad singlet, resonating in the range of δ 5.0-7.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Ethyl -CH₃ 1.1 - 1.3 Triplet
Ethyl -CH₂- 4.0 - 4.2 Quartet
N-H (Carbamate) 5.0 - 7.0 Broad Singlet
Methine -CH- 6.0 - 6.5 Doublet
Aromatic H's 7.2 - 8.1 Multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl and aromatic carbons are particularly diagnostic.

Carbonyl Carbons: The molecule contains two distinct carbonyl carbons. The carbamate carbonyl carbon (-O-C=O) is expected to resonate in the range of δ 155-160 ppm. chemicalbook.comchemicalbook.com The amide carbonyl carbon (-NH-C=O) typically appears further downfield, in the region of δ 165-171 ppm. ias.ac.inoregonstate.edu This difference in chemical shift is a key feature for distinguishing between the two carbonyl groups.

Aromatic Carbons: The aromatic carbons will produce a series of signals in the δ 125-140 ppm range. oregonstate.edu The carbon atom attached to the amide group (ipso-carbon) is expected around δ 135 ppm, while the other carbons of the benzoyl ring will appear between δ 127-132 ppm. ias.ac.in Similarly, the phenyl group attached to the methine carbon will show signals in a comparable region.

Table 2: Expected ¹³C NMR Chemical Shifts for Key Carbons

Carbon Type Expected Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Methine -CH- ~60-70
Ethyl -O-CH₂- ~61
Aromatic Carbons 125 - 140
Carbamate C=O 155 - 160

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would show a cross-peak between the ethyl -CH₂- quartet and the -CH₃ triplet, confirming their connectivity. It would also show correlations between the methine proton and the adjacent N-H proton, as well as between the different protons within the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduyoutube.com It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal at δ 4.0-4.2 ppm would correlate with the carbon signal around δ 61 ppm, confirming their assignment to the ethyl -O-CH₂- group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orgspectroscopyonline.com For this compound, the key absorptions are those of the N-H bonds and the two distinct carbonyl groups.

N-H Stretching: The presence of two secondary amine-like groups (one amide, one carbamate) would result in N-H stretching vibrations. These typically appear as a single, medium intensity peak in the region of 3370-3170 cm⁻¹. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: This is the most diagnostic region for this molecule. Two distinct carbonyl stretching bands are expected. youtube.comyoutube.com

N-H Bending: The N-H in-plane bend of the secondary amide group is a characteristic and often intense peak found between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The two carbonyl groups in the molecule, the amide and the carbamate, have distinct vibrational frequencies due to their different electronic environments.

Amide C=O Stretch (Amide I Band): The carbonyl group of a secondary amide typically shows a strong absorption band (the Amide I band) in the range of 1680-1630 cm⁻¹. spcmc.ac.inquimicaorganica.org Its exact position can be influenced by hydrogen bonding. spcmc.ac.in

Carbamate C=O Stretch: The carbamate carbonyl stretch generally appears at a higher frequency than the amide carbonyl. For N-substituted carbamates, this strong band is typically found in the 1730-1690 cm⁻¹ region. oup.commdpi.com The higher frequency is due to the electron-withdrawing effect of the adjacent oxygen atom, which increases the double-bond character of the C=O bond.

The clear separation of these two carbonyl absorption bands in the IR spectrum provides strong evidence for the presence of both the amide and carbamate functionalities within the same molecule.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch 3370 - 3170 Medium
C-H (Aromatic) Stretch > 3000 Medium-Weak
C-H (Aliphatic) Stretch < 3000 Medium
C=O (Carbamate) Stretch 1730 - 1690 Strong
C=O (Amide) Stretch (Amide I) 1680 - 1630 Strong

Infrared (IR) Spectroscopy for Functional Group Identification

N-H Stretching Frequencies

Infrared (IR) spectroscopy is a critical tool for identifying functional groups within a molecule. For this compound, two distinct N-H bonds are present: one in the amide group (-C(O)NH-) and one in the carbamate group (-OC(O)NH-). The stretching frequencies of these bonds are sensitive to their chemical environment, including electronic effects and hydrogen bonding.

In the solid state (typically measured using a KBr pellet), the N-H stretching vibrations for secondary amides and carbamates generally appear in the region of 3400-3200 cm⁻¹. For instance, studies on various carbamates show N-H stretching bands appearing anywhere from 3422 cm⁻¹ to 3332 cm⁻¹. rsc.org The presence of two different N-H groups in the target molecule would be expected to result in two distinct absorption bands or a broad, overlapping band in this region. The specific frequencies would provide insight into the intramolecular and intermolecular hydrogen bonding network. However, no experimentally recorded FTIR spectrum for this compound is available to provide these specific values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₇H₁₈N₂O₃), the exact mass can be calculated. This experimental value, obtained from an HRMS analysis (e.g., ESI-TOF), would serve to unequivocally confirm the molecular formula of a synthesized sample. At present, no published HRMS data for this compound could be located.

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion of this compound would undergo fragmentation upon ionization. The resulting pattern of fragment ions is a fingerprint of the molecule's structure. Based on the structure, several fragmentation pathways can be predicted:

Alpha-cleavage: Breakage of bonds adjacent to the functional groups (amide and carbamate) is common.

Loss of the ethoxy group: Cleavage of the carbamate's ethyl group (-CH₂CH₃) or ethoxy group (-OCH₂CH₃) would result in significant fragment ions.

Cleavage of the benzamido group: Fragmentation could occur at the amide bond or involve the loss of the benzoyl group (C₆H₅CO) or the entire benzamido moiety.

Formation of acylium and tropylium (B1234903) ions: The presence of phenyl rings and carbonyl groups makes the formation of stable acylium ions (e.g., [C₆H₅CO]⁺ at m/z 105) and the tropylium ion (e.g., [C₇H₇]⁺ at m/z 91) highly probable. pharmacy180.com

Analysis of the relative abundance of these and other fragments in an experimental mass spectrum would be required to confirm the structure. However, no such spectrum for this compound has been reported.

UV-Visible Spectroscopy for Electronic Transitions (If applicable)

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically those involving π-electrons and non-bonding electrons. The structure of this compound contains multiple chromophores, including two phenyl rings and two carbonyl groups. These conjugated systems are expected to produce characteristic absorption bands in the UV region (approximately 200-400 nm). The spectrum would likely show multiple peaks corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl groups. The exact wavelengths (λ_max) and molar absorptivities (ε) would be key parameters, but this experimental data is not available for the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. The diffraction data collected from this crystal would reveal its fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, triclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For example, a related structure, ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate, was found to crystallize in the triclinic system. Another analog, ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, crystallized in the monoclinic system with the space group P2₁/c. rsc.org This information is foundational for solving the complete crystal structure. As no crystallographic study of this compound has been published, these parameters remain undetermined.

To generate a scientifically accurate and detailed article that strictly adheres to the requested outline—covering molecular conformation, torsion angles, specific intermolecular interactions, Hirshfeld surface analysis, and elemental analysis—it is necessary to reference a peer-reviewed publication that describes the synthesis and full characterization of this exact molecule.

Without access to such a source, it is not possible to provide the specific data points and in-depth discussion required for the following sections:

Elemental Analysis for Stoichiometric Composition

Therefore, in adherence with the instructions to focus solely on the specified compound and to maintain scientific accuracy, the requested article cannot be generated at this time. Information on related but distinct chemical compounds cannot be used as a substitute, as this would violate the explicit scope of the request.

Computational and Theoretical Investigations of Ethyl Benzamido Phenyl Methyl Carbamate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like Ethyl [benzamido(phenyl)methyl]carbamate, which has several rotatable bonds, this involves a conformational analysis to identify various low-energy conformers.

Process : A systematic or stochastic search of the potential energy surface would be performed. Methods like the B3LYP functional with a basis set such as 6-31G(d,p) are commonly employed for this purpose, often including dispersion corrections to accurately model non-covalent interactions. The various conformers would be optimized, and their relative energies (Gibbs free energy) would determine their population distribution at a given temperature. The planarity of the amide and carbamate (B1207046) groups would be a key feature of this analysis.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals

Once the optimized geometry is obtained, its electronic properties can be calculated. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

HOMO & LUMO : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of these orbitals and the difference between them, the HOMO-LUMO gap, are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO might be distributed across the carbonyl groups.

Molecular Electrostatic Potential (MEP) : An MEP map would also be generated to visualize the charge distribution on the molecule's surface. This map identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, predicting how the molecule would interact with other reagents. The oxygen and nitrogen atoms would be expected to be regions of negative potential.

Vibrational Frequency Calculations and Comparison with IR Data

Theoretical vibrational frequencies can be calculated to predict the molecule's infrared (IR) spectrum. This is a valuable tool for interpreting experimental IR spectra.

Methodology : Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

Expected Bands : Key vibrational modes for this compound would include N-H stretching (around 3300 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 3100-2900 cm⁻¹), and strong C=O stretching from the amide and carbamate groups (typically in the 1750-1650 cm⁻¹ region). Comparing the calculated spectrum to an experimental one helps validate the computed structure.

NMR Chemical Shift Prediction and Validation

Quantum chemistry can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

Procedure : The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shifts. Calculations are performed on the optimized geometry, and the resulting shifts are referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Validation : Comparing the predicted chemical shifts with experimental data provides strong validation for the computed conformation in solution. The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. For this compound, distinct signals would be predicted for the ethyl, methine, and phenyl protons and carbons.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion and conformational changes of molecules over time.

Conformational Dynamics in Solution

An MD simulation would reveal how this compound behaves in a solvent, providing insights into its flexibility and the transitions between different conformations.

Simulation Setup : The molecule would be placed in a simulation box filled with an explicit solvent (e.g., water or chloroform). The interactions would be governed by a force field (a set of classical mechanics equations). The system's trajectory (atomic positions and velocities over time) would be calculated by solving Newton's equations of motion.

Analysis : Analysis of the trajectory would show the dynamics of key dihedral angles, revealing the preferred conformations in solution and the energy barriers for rotating around the single bonds. This can identify transient hydrogen bonds and other non-covalent interactions that stabilize certain shapes, providing a dynamic picture that complements the static view from quantum chemical calculations.

Interaction with Solvents and Other Small Molecules

The interaction of this compound with its surrounding environment, such as solvents and other small molecules, is crucial for understanding its chemical behavior. Computational chemistry provides powerful tools to simulate these interactions at a molecular level. Solvation models, for instance, are employed to predict how a solvent might affect the compound's conformation and electronic properties.

One common approach is the use of a Polarizable Continuum Model (PCM). This method simulates the bulk effect of a solvent by treating it as a continuous medium with a defined dielectric constant, rather than modeling each solvent molecule individually. Studies on related ethyl benzyl (B1604629) carbamates have utilized PCM to compare molecular properties, such as molecular volume, in the gas phase versus in a solvated state. pharmaffiliates.com Such calculations help in understanding how the presence of a polar or non-polar solvent might influence the compound's stability and shape. For this compound, these models would predict how the polar carbamate and benzamido groups interact with polar solvents like water or ethanol, versus how the non-polar phenyl rings interact with non-polar solvents. These interactions are primarily driven by forces such as dipole-dipole interactions, hydrogen bonding (where applicable), and van der Waals forces.

Interactions with other small molecules are also investigated computationally. These studies can reveal potential intermolecular forces, such as hydrogen bonds, π-π stacking between aromatic rings, and hydrophobic interactions. For this compound, the amide (N-H) and carbonyl (C=O) groups of the benzamido and carbamate moieties are potential sites for hydrogen bonding with other molecules that can act as hydrogen bond donors or acceptors. The two phenyl rings can also engage in π-π stacking interactions with other aromatic molecules. Understanding these fundamental interactions is a key step in predicting the compound's behavior in a complex chemical environment.

Molecular Docking Studies (In Silico Interaction Analysis with Macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a compound like this compound with various macromolecules.

While specific docking studies on this compound are not widely available in public literature, the methodology is well-established through studies on structurally related benzamide (B126) and carbamate derivatives. nih.govbldpharm.com The process involves preparing a three-dimensional structure of the ligand (this compound) and the target protein. Computational software, such as AutoDock, is then used to explore various possible binding poses of the ligand within the protein's binding site. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy value in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. For example, docking studies of N-ethyl-4-(pyridin-4-yl)benzamide derivatives with the ROCK1 kinase have reported binding free energies ranging from -76.09 to -130.61 kJ/mol. nih.gov These values are calculated by a scoring function that considers various energetic terms, including electrostatic and van der Waals interactions.

Docking also identifies "interaction hotspots," which are specific amino acid residues within the protein's binding site that contribute significantly to the binding energy. These hotspots are regions where the ligand makes key contacts, such as hydrogen bonds or hydrophobic interactions. For protein-protein interactions, hotspots are defined as crucial residues that are major contributors to the binding free energy. drugbank.comsigmaaldrich.com In ligand-protein docking, these hotspots are the critical residues for anchoring the ligand in the binding pocket. For this compound, the amide and carbonyl groups would be expected to form hydrogen bonds with polar or charged amino acid residues, while the phenyl rings would likely interact with hydrophobic residues in the binding pocket.

Beyond a simple energy score, molecular docking provides a detailed profile of the interactions between the ligand and the protein. This profile itemizes the specific types of interactions and the atoms involved. A typical interaction profile for a compound like this compound would include:

Hydrogen Bonds: The N-H group of the benzamide and the N-H of the carbamate can act as hydrogen bond donors. The carbonyl oxygens (C=O) in both the benzamido and carbamate groups can act as hydrogen bond acceptors. The docking analysis would identify which amino acid residues (e.g., serine, threonine, asparagine, glutamine) form these hydrogen bonds.

Hydrophobic Interactions: The two phenyl rings of the compound are significant hydrophobic moieties. These would be expected to form hydrophobic interactions with non-polar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the protein's binding site.

π-π Stacking: The aromatic phenyl rings can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking.

This detailed interaction profile provides a structural hypothesis for how the molecule is recognized and bound by a specific macromolecule, forming the basis for further computational and experimental investigation.

Prediction of Molecular Properties

Several key molecular properties of a compound can be predicted using computational methods. These properties are often used to estimate a molecule's behavior in a biological system.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) and their attached hydrogen atoms. TPSA is a good predictor of a molecule's ability to permeate cell membranes.

CompoundTPSA (Ų)Source
(1S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate41.6PubChem nih.gov
Methyl phenylcarbamate38.3PubChem

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity (its "greasiness" or "oiliness"). This property influences a compound's solubility, absorption, and distribution. A positive LogP value indicates higher solubility in lipids (fats), while a negative value indicates higher solubility in water.

The LogP of this compound can be calculated using various computational algorithms. The presence of two phenyl rings contributes significantly to its lipophilicity, while the polar benzamido and carbamate groups decrease it. The calculated LogP values (often denoted as cLogP or by the algorithm used, e.g., XLogP3) for related compounds are shown in the table below. Based on these comparisons, this compound is predicted to be a moderately lipophilic compound.

CompoundCalculated LogP (XLogP3)Source
(1S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate1.8PubChem nih.gov
Methyl phenylcarbamate1.8PubChem

Rotatable Bonds and Molecular Flexibility

The molecular flexibility of this compound, a key determinant of its conformational landscape and potential biological activity, is significantly influenced by the number of rotatable bonds within its structure. Computational analyses, based on its chemical structure, provide valuable insights into this flexibility.

A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom. The rotation around these bonds allows the molecule to adopt various three-dimensional arrangements, or conformations. For this compound, the calculated number of rotatable bonds is 6. This relatively high number of rotatable bonds suggests a considerable degree of molecular flexibility.

The presence of multiple rotatable bonds allows the phenyl and benzamido moieties to orient themselves in numerous spatial arrangements relative to the carbamate backbone. This conformational freedom can be critical for the molecule's ability to interact with biological targets, as it can adapt its shape to fit into binding sites.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₈N₂O₃PubChem
Molecular Weight 298.34 g/mol PubChem
Rotatable Bond Count 6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Topological Polar Surface Area 78.4 ŲPubChem

Mechanistic Studies of Reactions Involving Ethyl Benzamido Phenyl Methyl Carbamate

Kinetic Analysis of Carbamate (B1207046) Formation and Cleavage

The study of reaction kinetics is fundamental to understanding the mechanistic pathways of chemical transformations. For ethyl [benzamido(phenyl)methyl]carbamate, kinetic analyses have focused on both its formation and, more extensively, its cleavage through hydrolysis under various conditions.

Rate Law Determination and Order of Reaction

The hydrolysis of carbamates, including N-acyl-alpha-amino carbamates, can proceed through different mechanisms depending on the pH of the reaction medium. Generally, the hydrolysis can be subject to acid, base, or water-catalyzed pathways. For many carbamates, the rate of hydrolysis is observed to be first-order with respect to the carbamate concentration.

Studies on the hydrolysis of related N-aryl carbamates have shown a direct proportionality of the rate constant to the hydroxide (B78521) ion concentration up to a certain pH. organic-chemistry.org

Influence of Catalysis (Acid, Base, Metal)

The rates of formation and cleavage of this compound are significantly influenced by the presence of catalysts.

Acid Catalysis: In acidic solutions, the hydrolysis of carbamates can be accelerated. The mechanism often involves the protonation of the carbonyl oxygen or the nitrogen atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. For some carbamates, acid-catalyzed hydrolysis proceeds via a bimolecular attack of water on the N-protonated substrate. scielo.br

Base Catalysis: Base-catalyzed hydrolysis is a common and well-studied reaction for carbamates. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This pathway is often described by a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. scielo.brresearchgate.net In some cases, particularly for secondary carbamates, an E1cB (elimination, unimolecular, conjugate base) mechanism may be operative, involving the formation of an isocyanate intermediate. organic-chemistry.org The hydrolysis of some carbamates has also been shown to be subject to general base catalysis. researchgate.net

Metal Catalysis: While less commonly studied for simple carbamate hydrolysis, metal ions can play a catalytic role in reactions involving carbamates. For instance, copper(II) has been used to catalyze the oxidative coupling of related N-arylated aminonaphthalenes. acs.org In the context of the formation of N-acyl amino acid derivatives, iron catalysis has been employed for the amination of ketones. organic-chemistry.org

Solvent Effects on Reaction Rates

The solvent in which a reaction is conducted can have a profound effect on the reaction rate. For carbamate reactions, the polarity of the solvent is a key factor. The formation of the charged tetrahedral intermediate in the BAc2 hydrolysis mechanism is generally favored by more polar solvents, which can stabilize the transition state.

Computational analyses have been performed to study the solvent effect on the rotational barrier around the C-N bond in carbamates, which can influence their reactivity. nih.gov The choice of solvent is also crucial in synthetic applications, for example, in the synthesis of methyl N-phenyl carbamate from phenylurea and methanol, where toluene (B28343) is used as a solvent. psu.edu

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique to trace the path of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies on this compound are not extensively reported in the readily available literature, the principles can be inferred from studies on related compounds.

For example, in the hydrolysis of esters and amides, 18O labeling of the solvent (H218O) can be used to determine whether the oxygen atom in the resulting carboxylic acid comes from the solvent or the substrate. This helps to distinguish between acyl-oxygen and alkyl-oxygen cleavage. In a BAc2 mechanism for carbamate hydrolysis, attack of 18O-labeled water on the carbonyl carbon would lead to the incorporation of 18O into the resulting carboxylic acid (which would then decompose to CO2 and amine).

Furthermore, kinetic isotope effects (KIEs) can provide information about the rate-determining step of a reaction. For instance, a significant deuterium (B1214612) KIE (kH/kD > 1) upon replacing a proton involved in a bond-breaking step with deuterium would indicate that this step is rate-limiting. Such studies have been applied to understand the mechanisms of enzyme-catalyzed reactions involving amino acids.

Identification of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides strong evidence for a particular reaction mechanism. In the reactions of carbamates, several types of intermediates have been proposed and, in some cases, identified.

In the base-catalyzed hydrolysis of secondary carbamates via the E1cB mechanism, an isocyanate intermediate is formed. scielo.br This highly reactive species can then be trapped by nucleophiles present in the reaction mixture.

For reactions proceeding through a BAc2 mechanism, a tetrahedral intermediate is formed by the nucleophilic attack on the carbonyl carbon. While these intermediates are generally transient and difficult to observe directly, their existence is supported by kinetic data and analogy to ester hydrolysis. In some cases, spectroscopic techniques have been used to detect transient intermediates in related reactions. nih.gov For instance, in the hydrolysis of certain quinolinyl carbamates, a mechanism involving a tetrahedral intermediate that forms a dianion at high hydroxide concentrations has been proposed. researchgate.net

In the context of the formation of related N-acyl amino acid derivatives, radical intermediates have also been proposed in certain metal-catalyzed reactions. acs.org

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is of significant interest due to the presence of a chiral center at the alpha-carbon. The fate of this stereocenter during chemical transformations provides crucial mechanistic information.

The central carbon atom, bonded to a phenyl group, a benzamido group, a hydrogen atom, and the carbamate nitrogen, is a stereocenter. The reactions at this center can proceed with retention, inversion, or racemization of the configuration.

In many nucleophilic substitution reactions at a chiral center, the stereochemical outcome depends on the mechanism. For example, an SN2 reaction typically proceeds with inversion of configuration, while an SN1 reaction, which involves a planar carbocation intermediate, leads to racemization.

For reactions involving the alpha-carbon of amino acid derivatives, the stereochemical integrity is a critical aspect, particularly in the synthesis of enantiomerically pure compounds. organic-chemistry.orgwikipedia.org The specific stereochemical outcome of reactions involving this compound would depend on the reaction conditions and the specific mechanism at play. For instance, if a reaction proceeds through a mechanism that does not involve the breaking of any bonds to the chiral center, the stereochemistry would be retained. However, if a bond to the chiral carbon is broken and reformed, the stereochemical outcome would need to be experimentally determined.

Structure Activity/property Relationship Sar/spr Studies on N Acyl Carbamate Analogues

Systematic Modification of the Benzamido Moiety

The electronic nature of substituents on the benzamido aromatic ring can profoundly impact the reactivity and stability of the entire molecule. numberanalytics.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the benzamido portion and the adjacent carbonyl group. lumenlearning.com

Studies on related N-aryl carbamates have shown that the electronic effects of substituents on the N-aryl ring influence the rotational barrier of the carbamate (B1207046) C–N bond. researchgate.net Electron-donating groups tend to increase the rotational barrier, suggesting a stronger resonance contribution and potentially affecting the conformational flexibility of the molecule. Conversely, electron-withdrawing groups decrease this barrier. researchgate.net This modulation of the electronic environment can be critical for the binding affinity to a target protein. For instance, in electrophilic aromatic substitution reactions, electron-donating groups activate the benzene (B151609) ring, making it more nucleophilic, while electron-withdrawing groups have a deactivating effect. lumenlearning.comlibretexts.org

Research on a series of substituted sulfamoyl benzamidothiazoles, which share a similar benzamido-like core, demonstrated that systematic modification of the phenyl ring with different substituents led to varying potencies in enhancing NF-κB activation. nih.gov This highlights the importance of the electronic landscape of this moiety in modulating biological responses.

Table 1: Impact of Aromatic Substituents on Electronic Properties and Predicted Activity

Substituent at para-position Electronic Effect Predicted Impact on Activity
-OCH₃ Electron-donating Potential increase in activity
-CH₃ Electron-donating Potential moderate increase in activity
-H Neutral Baseline activity
-Cl Electron-withdrawing Potential decrease in activity
-NO₂ Strongly electron-withdrawing Potential significant decrease in activity

This table is illustrative and based on general principles of SAR observed in analogous series.

The size and spatial arrangement of substituents on the benzamido ring introduce steric effects that can either facilitate or hinder optimal binding to a biological target. Bulky substituents can cause steric hindrance, preventing the molecule from fitting into a binding pocket. However, in some cases, a larger substituent may establish additional favorable van der Waals interactions.

Table 2: Influence of Steric Bulk of Aromatic Substituents on Molecular Interactions

Substituent Position Substituent Steric Effect Predicted Impact on Binding
ortho -CH₃ High Potential for steric clash or conformational restriction
meta -CH₃ Moderate May be tolerated with minimal impact
para -C(CH₃)₃ High Potential for enhanced binding through hydrophobic interactions or steric hindrance
para -H Low Baseline interaction

This table is illustrative and based on general principles of steric effects in drug-receptor interactions.

Variation of the Phenylmethyl Substituent

The phenylmethyl group is another critical component that can be modified to probe the SAR of ethyl [benzamido(phenyl)methyl]carbamate. This part of the molecule contains a chiral center, making stereoselectivity a key consideration.

The presence of a chiral center at the benzylic carbon means that the compound can exist as two enantiomers, which may exhibit different pharmacological activities. nih.gov It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This stereoselectivity arises from the three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule fits into a chiral binding site on a receptor or enzyme.

In a study on carbamate-tethered aryl propanoic acids, the stereochemistry of the molecule was found to significantly affect its agonistic activities. nih.gov Similarly, research on the synthesis of chiral vicinal amino sulfides has shown that a neighboring N-carbamate group can assist in stereoselective transformations at a chiral benzylic center. acs.orgnih.gov This underscores the importance of the absolute configuration of the phenylmethyl group in determining the biological outcome. The number of possible stereoisomers increases with the number of chiral centers, following the 2^n rule, where n is the number of chiral centers. youtube.com

Table 3: Hypothetical Activity of Enantiomers of this compound

Enantiomer Absolute Configuration Hypothetical Biological Activity (IC₅₀, nM)
1 (R) 50
2 (S) 500

This table presents a hypothetical scenario to illustrate the concept of stereoselectivity, where the (R)-enantiomer is more potent than the (S)-enantiomer.

Modifying the phenyl ring of the phenylmethyl substituent can also lead to significant changes in activity. Introducing substituents onto this ring can alter its lipophilicity, electronic properties, and potential for specific interactions such as hydrogen bonding or halogen bonding.

For example, SAR studies on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors revealed that modifications to the biphenyl (B1667301) region, including the introduction of carbamoyl (B1232498) and hydroxyl groups, led to new peripherally restricted inhibitors with improved potency. nih.gov In another study, aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates were synthesized with various substitutions on the aryl moiety, which influenced their inhibitory activity against several enzymes. nih.gov These findings suggest that the nature and position of substituents on the phenyl ring of the phenylmethyl group can be fine-tuned to optimize the desired biological activity.

Alterations to the Ethyl Carbamate Group

The ethyl carbamate group is a key functional group that is often involved in crucial interactions with biological targets and is also susceptible to metabolic degradation. nih.gov Altering the ethyl portion of this group can impact the compound's potency, selectivity, and pharmacokinetic profile.

In a study on new anticancer agents, replacing the ethyl group in ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates with a methyl group resulted in no significant change in activity. nih.gov However, replacing it with bulkier aliphatic groups led to a reduction in activity. nih.gov This suggests that while some variation in the size of the alkyl group is tolerated, larger groups may be detrimental, possibly due to steric hindrance at the binding site. Furthermore, replacing the ethoxy group with a methylamino group also decreased activity, indicating the importance of the ester linkage for the compound's biological function. nih.gov Studies on ethyl p-methoxycinnamate have also highlighted the crucial role of the ester functional group for its anti-inflammatory activity. ugm.ac.id

Table 4: Effect of Modifying the Ethyl Carbamate Group on Biological Activity

R in -NH-C(=O)O-R Modification Predicted Impact on Activity Reference
-CH₂CH₃ (Ethyl) Baseline - nih.gov
-CH₃ (Methyl) Smaller alkyl group No significant change nih.gov
-CH(CH₃)₂ (Isopropyl) Bulkier alkyl group Reduced activity nih.gov
-NHCH₃ (Methylamino) Replacement of ester oxygen with nitrogen Reduced activity nih.gov

This table is based on findings from a study on analogous carbamate-containing compounds.

Alkyl Chain Length Effects on Reactivity

The length of alkyl chains within N-acyl carbamate analogues can significantly influence their reactivity and selectivity towards biological targets. This is often attributed to changes in lipophilicity, steric hindrance, and the electronic nature of the molecule.

Studies on related carbamate series have demonstrated that even minor changes, such as the variation between N-methyl and N-ethyl groups, can lead to notable differences in biological activity. For instance, in the context of cholinesterase inhibition, N-ethylcarbamates have been observed to exhibit a moderate preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov This suggests that the slightly larger ethyl group may engage in more favorable lipophilic interactions within the acyl pocket of BChE compared to the smaller methyl group. nih.gov

In the case of this compound, the "ethyl" portion of the carbamate ester is a key determinant of its reactivity. The electrophilicity of the carbamate carbonyl carbon is influenced by the electron-donating nature of the adjacent oxygen and nitrogen atoms. The ethyl group, through its inductive effect, can modulate this property. While direct studies on varying this specific ethyl group to other alkyl chains (e.g., methyl, propyl) for this exact molecule are not prevalent in the reviewed literature, general principles of structure-activity relationships (SAR) suggest that such modifications would alter the compound's hydrolytic stability and interaction with target enzymes. scispace.com For example, studies on other carbamates have shown that the aromaticity of the carbamate O-substituent is critical for hydrolytic reactivity, with alkyl esters being significantly more stable than aryl esters. scispace.com

Furthermore, the reactivity of the carbamate group is a key factor in its mechanism of action for certain targets, such as fatty acid amide hydrolase (FAAH), where it acts by carbamoylating a catalytic serine residue. researchgate.net The rate of this reaction can be influenced by the electronic properties of the substituents. While a clear correlation between the chemical reactivity of the carbamate group and inhibitory potency is not always found, it is an important consideration in the design of covalent inhibitors. researchgate.net

Table 1: Effect of N-Substituent on Cholinesterase Selectivity in Carbamate Analogues

N-SubstituentTarget Enzyme PreferencePostulated Reason for Selectivity
N-MethylMinimal Subtype SelectivitySmall size leads to limited lipophilic interaction in the acyl pocket. nih.gov
N-EthylModerate BChE SelectivitySlightly greater lipophilic interaction favors a stable transition state with BChE. nih.gov
N-PhenylPotent AChE ActivitySignificant lipophilic interaction with aromatic residues in the AChE active site. nih.gov

This table illustrates general trends observed in related carbamate series and is intended to provide a conceptual framework for understanding potential alkyl group effects.

Stereoisomeric Impact on Molecular Recognition

The presence of a chiral center in a molecule means that it can exist as two non-superimposable mirror images, known as enantiomers. In this compound, the carbon atom bonded to the phenyl group, the benzamido group, the carbamate nitrogen, and a hydrogen atom is a stereocenter. The spatial arrangement of these groups (i.e., the absolute configuration, designated as R or S) can have a profound impact on how the molecule interacts with chiral biological macromolecules like proteins and enzymes.

Biological systems are inherently chiral, and as a result, enantiomers of a drug can exhibit significant differences in their biological activity, potency, and even their metabolic profiles. nih.gov This is because the precise three-dimensional arrangement of functional groups is often crucial for optimal binding to a receptor or enzyme active site.

For example, studies on chiral carbamate analogues have shown that one enantiomer can be significantly more potent than the other. In one instance involving physostigmine (B191203) analogues, compounds with an S-configuration were found to be substantially more potent inhibitors of both AChE and BChE than their corresponding R-enantiomers. nih.gov Similarly, the preparation of R and S isomers of a racemic pyridopyrazine carbamate revealed significant differences in their antitumor activity. nih.gov

The differential activity of stereoisomers arises from the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that can only be formed when the molecule has the correct orientation within the binding site. nih.gov Molecular modeling studies on other chiral compounds have illustrated how one isomer can achieve a binding mode that is more favorable for activity, while the other isomer may bind in a different, less effective orientation or not at all. nih.gov

For this compound, it can be inferred that the (R)- and (S)-enantiomers would interact differently with their biological target. The specific orientation of the phenyl and benzamido groups relative to the ethyl carbamate moiety would dictate the ability to form key noncovalent interactions within a binding pocket. rsc.org One enantiomer might position its phenyl group for an optimal π-π stacking interaction with an aromatic amino acid residue (e.g., phenylalanine, tryptophan, or tyrosine) in the target protein, while the other enantiomer cannot.

Table 2: Illustrative Differences in Activity Between Stereoisomers in Related Compounds

Compound ClassStereoisomerObserved ActivityReference
Pyridopyrazine CarbamateR-isomerDifferent potency in biological tests compared to S-isomer. nih.gov
Pyridopyrazine CarbamateS-isomerDifferent potency in biological tests compared to R-isomer. nih.gov
Physostigmine AnalogueS-configurationMore potent inhibitor of AChE and BChE. nih.gov
Physostigmine AnalogueR-configurationLess potent inhibitor of AChE and BChE. nih.gov
3-Br-Acivicin Derivatives(5S, αS) isomersDisplayed significant antiplasmodial activity. mdpi.com
3-Br-Acivicin DerivativesOther isomersShowed reduced or no significant activity. mdpi.com

This table provides examples from related chiral compounds to highlight the critical role of stereochemistry in determining biological activity, a principle that applies to this compound.

Advanced Applications and Research Directions Non Clinical Focus

Ethyl [benzamido(phenyl)methyl]carbamate as a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The carbamate (B1207046) moiety is a versatile functional group in organic synthesis. Carbamates can serve as protecting groups for amines, and their relative stability allows for selective reactions at other parts of a molecule. The presence of both an amide and a carbamate linkage in this compound offers multiple reactive sites that could be exploited in the synthesis of complex molecules. For instance, the N-H of the benzamido group or the α-carbon to the carbamate could potentially be functionalized to build larger molecular scaffolds. The general stability and reactivity of carbamates make them valuable components in multi-step synthetic sequences.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. dtic.milnih.govoup.com The structural framework of this compound, containing multiple nitrogen and carbonyl functionalities, presents a plausible starting point for the synthesis of various heterocyclic systems. Through intramolecular cyclization reactions, potentially involving the activation of the amide or carbamate groups, it is conceivable that this compound could be a precursor to heterocycles such as benzodiazepines, quinazolinones, or other related fused-ring systems. However, specific literature detailing such transformations for this particular carbamate is not currently available. The synthesis of nitrogen-containing heterocycles often involves the use of bifunctional molecules that can undergo cyclization, a role that this compound could theoretically fulfill. researchgate.netnih.gov

Use as a Chemical Probe or Reporter Molecule

The application of a molecule as a chemical probe or reporter is contingent on its ability to interact specifically with a biological target or to signal a change in its environment, often through a fluorescent or otherwise detectable signal. While there is no specific evidence of this compound being used as a chemical probe, the broader class of carbamates has been incorporated into the design of such tools. For example, fluorescent probes for enzyme detection have been developed using carbamate linkers. mdpi.comresearchgate.net These probes can be designed to release a fluorophore upon enzymatic cleavage of the carbamate bond. mdpi.com Given the potential for this compound to interact with enzymes like cholinesterases, it could theoretically be modified with a reporter group to serve as a probe for studying enzyme activity and localization.

Role in Materials Science (e.g., Polymer Chemistry)

The carbamate linkage is a fundamental component of polyurethanes. However, excluding this major application, the role of specific carbamates like this compound in other areas of materials science is not well-documented. In principle, the bifunctional nature of this molecule could allow it to act as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of aromatic rings could impart rigidity and thermal stability to a polymer backbone. While ethyl carbamate itself has been used as an intermediate in the preparation of amino resins for textile treatments, similar applications for more complex carbamates like this compound have not been reported in the reviewed literature. researchgate.net

Contribution to Understanding Enzyme Inhibition Mechanisms (In Vitro/In Silico)

The most significant area of non-clinical research for carbamates, as a class, is in the study of enzyme inhibition mechanisms, particularly concerning cholinesterases.

Cholinesterase Inhibition Studies (Excluding specific therapeutic outcomes)

Carbamate compounds are well-established inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govosti.gov The inhibitory mechanism of carbamates is generally characterized as a pseudo-irreversible process involving the carbamoylation of the active site serine residue. osti.gov This process occurs in two steps: the formation of a non-covalent Michaelis complex, followed by the covalent modification of the enzyme. The resulting carbamoylated enzyme is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine (B1216132). osti.gov

While specific in vitro inhibitory data (e.g., IC₅₀ values) for this compound are not available in the reviewed literature, studies on structurally related N-phenylcarbamates provide insights into the potential inhibitory activity and structure-activity relationships (SAR). For instance, research on various benzene-based carbamates has demonstrated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency and selectivity towards AChE and BChE.

Table 1: General Inhibition Data for Representative Carbamates against Cholinesterases This table presents data for related carbamate compounds to illustrate the range of inhibitory activities and is not specific to this compound.

Compound Name Target Enzyme IC₅₀ (µM) Reference
Benzyl (B1604629) ethyl(1-oxo-1-phenylpropan-2-yl)carbamate AChE >100
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate BChE 25.3
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate AChE >100
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate BChE 7.9
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate AChE 38.98

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In silico molecular docking studies are frequently employed to elucidate the binding modes of carbamate inhibitors within the active site gorge of cholinesterases. osti.gov These studies help to visualize the key interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and amino acid residues of the enzyme. For N-phenylcarbamates, the orientation of the phenylcarbamate moiety within the catalytic gorge is crucial for inhibitory efficiency. nih.gov Site-directed mutagenesis studies have further helped to identify the specific amino acid residues within the active site that are critical for substrate and inhibitor binding, revealing the plasticity of the enzyme's active site. X-ray crystallography of cholinesterase-inhibitor complexes provides high-resolution structural information that can confirm the binding mode and reveal conformational changes in the enzyme upon inhibitor binding.

Table 2: Key Amino Acid Residues in Cholinesterase Active Sites Involved in Carbamate Binding This table lists key residues identified through general studies of carbamate-cholinesterase interactions and does not represent specific interactions of this compound.

Enzyme Residue Role in Binding Reference
AChE Trp84 Part of the anionic subsite, involved in π-cation interactions
AChE Phe330 Part of the acyl-binding pocket, involved in hydrophobic interactions
BChE Ser198 Catalytic serine, site of carbamoylation
BChE His438 Part of the catalytic triad osti.gov

Structure-Mechanism Relationships for Enzyme-Ligand Binding

The interaction of a ligand like this compound with an enzyme is governed by its three-dimensional structure and the distribution of its electronic properties, which dictate the non-covalent interactions within the enzyme's active site. The carbamate group is a key feature, known to act as a surrogate for the peptide bond in many biologically active molecules. nih.gov

Key Interaction Points:

Hydrogen Bonding: The carbamate moiety can participate in hydrogen bonding both as a donor (from the N-H group) and as an acceptor (via the carbonyl and ester oxygens). nih.gov In an enzyme's active site, these groups can form crucial hydrogen bonds with amino acid residues, anchoring the ligand in a specific orientation.

Conformational Restriction: The delocalization of electrons between the nitrogen and the carbonyl group of the carbamate imposes a degree of conformational rigidity. nih.gov This restriction can be advantageous for binding, as it reduces the entropic penalty upon binding to the enzyme. Carbamates can exist in syn and anti conformations, and the preference for one over the other can be influenced by the substituents and the environment of the enzyme's active site. plos.org

Hydrophobic Interactions: The phenyl and benzamido groups of this compound provide significant opportunities for hydrophobic and π-stacking interactions with aromatic and aliphatic amino acid residues in the enzyme's binding pocket. For instance, in acetylcholinesterase (AChE), a common target for carbamate inhibitors, the active site gorge is lined with hydrophobic residues that can interact with such aromatic moieties. nih.gov

Proposed Binding Mechanism:

While a definitive mechanism for this compound is not available, a plausible model can be inferred from studies of related carbamate inhibitors, particularly those targeting serine hydrolases like acetylcholinesterase. Carbamates often act as pseudo-irreversible inhibitors. nih.gov The mechanism typically involves the carbamylation of a serine residue in the enzyme's catalytic site. nih.gov This process is analogous to the hydrolysis of acetylcholine by AChE but results in a more stable carbamylated enzyme that is slow to hydrolyze, leading to inhibition. nih.gov

The binding process can be envisioned as follows:

The inhibitor docks into the active site, guided by hydrophobic and hydrogen bonding interactions.

The carbonyl carbon of the carbamate is positioned near the catalytic serine residue.

A nucleophilic attack by the serine hydroxyl group on the carbamate carbonyl carbon occurs, forming a tetrahedral intermediate.

The leaving group (the ethoxy group in this case) is expelled, resulting in a carbamylated, and thus inhibited, enzyme.

The specific orientation of the benzamido and phenyl groups would be critical in positioning the carbamate moiety for this reaction.

Design Principles for Novel Chemical Entities Based on the Carbamate Scaffold

The carbamate scaffold is a versatile platform for the design of new enzyme inhibitors and other biologically active molecules. plos.org Its properties can be finely tuned by modifying the substituents on the nitrogen and oxygen atoms.

Key Design Principles:

Peptide Bond Isostere: The carbamate group is a well-established bioisostere of the peptide bond, offering increased stability against proteolytic degradation. nih.gov This makes it a valuable component in the design of peptidomimetic drugs.

Modulation of Physicochemical Properties: The substituents on the carbamate can be altered to optimize properties such as solubility, lipophilicity, and membrane permeability. For instance, introducing polar groups can enhance aqueous solubility, while lipophilic groups can improve cell membrane penetration.

Structure-Activity Relationship (SAR) Guided Design: SAR studies of carbamate inhibitors have revealed key principles for enhancing potency and selectivity. For example, in the context of AChE inhibitors, quantitative structure-activity relationship (QSAR) models have shown that steric, electrostatic, and hydrophobic properties all play a role in inhibitory activity. nih.gov Hydrophobic interactions, in particular, are often a major contributor to binding affinity within the hydrophobic gorge of AChE. nih.gov

Conformational Control: The substituents on the carbamate can influence the syn/anti conformational equilibrium, which can be critical for achieving the optimal binding conformation. plos.org Cyclic carbamates can also be used to create more rigid structures, which can lead to higher binding affinity and selectivity. plos.org

Introduction of Additional Binding Moieties: The core carbamate scaffold can be decorated with other functional groups that can engage in specific interactions with the target enzyme. For example, adding groups capable of forming additional hydrogen bonds or exploiting specific sub-pockets within the active site can significantly improve potency.

The following table summarizes key design principles for novel chemical entities based on the carbamate scaffold:

Design PrincipleStructural ModificationDesired Outcome
Peptide Bond Mimicry Replacement of amide bonds with carbamate linkages.Increased metabolic stability, improved cell permeability. nih.gov
Potency Enhancement Introduction of aromatic or bulky aliphatic groups.Increased hydrophobic interactions with the active site. nih.gov
Selectivity Tuning Modification of substituents to exploit differences in active site topology between target and off-target enzymes.Reduced off-target effects.
Improved Pharmacokinetics Addition of polar or ionizable groups.Enhanced solubility and bioavailability.
Conformational Pre-organization Incorporation of the carbamate into a cyclic system.Reduced entropic penalty upon binding, increased affinity. plos.org

By applying these principles, medicinal chemists can rationally design novel carbamate-based compounds with tailored biological activities, building upon the foundational structure of molecules like this compound.

Future Research Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of N-acyl amino acid derivatives and related compounds is continuously evolving, with a strong emphasis on developing more sustainable and efficient methodologies. bbwpublisher.combohrium.com Future research should focus on moving beyond classical synthetic pathways, which may involve hazardous reagents or generate significant waste, towards greener alternatives.

Furthermore, the development of novel multicomponent reactions (MCRs) is a cornerstone of green chemistry. chemistry-chemists.com MCRs are inherently atom-economical and can significantly reduce the number of synthetic steps, purifications, and solvent usage. rsc.org Future work could explore new MCRs that assemble Ethyl [benzamido(phenyl)methyl]carbamate from simple, readily available starting materials in a single pot. The focus should be on using environmentally benign solvents and recyclable catalysts to further enhance the sustainability of the process.

Sustainable Strategy Key Objectives and Approaches Potential Advantages
Biocatalysis Identify and engineer enzymes (e.g., lipases, acyltransferases) for the selective synthesis of the target carbamate (B1207046). nih.govHigh selectivity, mild reaction conditions, reduced environmental impact.
Chemo-enzymatic Synthesis Integrate enzymatic steps with efficient chemical transformations to optimize the synthetic route. bbwpublisher.comCombines the high selectivity of enzymes with the versatility of chemical synthesis.
Green Multicomponent Reactions (MCRs) Design novel one-pot reactions using non-toxic catalysts and green solvents (e.g., water, bio-based solvents). rsc.orgIncreased atom economy, reduced waste, simplified purification processes.
Alternative Energy Sources Investigate the use of microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption.Faster reaction times, potentially solvent-free conditions, improved energy efficiency.

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols, improving yields, and controlling stereoselectivity. For a molecule like this compound, which is often synthesized via complex multicomponent reactions, detailed mechanistic studies are particularly valuable.

Future research should employ a combination of experimental and computational techniques to elucidate the reaction pathways. For instance, the use of in-situ spectroscopic methods, such as Proton NMR, can help identify key intermediates and track reaction progress in real-time. nih.gov Kinetic studies can provide crucial data on reaction rates and the influence of different catalysts and reagents.

Computational studies, particularly using Density Functional Theory (DFT), can offer profound insights into the energetics of the reaction, revealing the structures of transition states and intermediates. rsc.org Such studies can help rationalize the observed selectivity and guide the development of more efficient catalysts. A key area of investigation would be understanding the role of bases or catalysts in the crucial bond-forming steps, such as the nucleophilic attack that forms the carbamate or amide linkage. rsc.orgresearchgate.net This knowledge is instrumental in designing new reaction conditions that favor the desired product formation with high efficiency and purity.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the predictive design of molecules and reactions. mdpi.com For this compound and its analogues, computational modeling offers a powerful approach to explore vast chemical spaces and predict properties without the need for extensive experimental synthesis and testing. nih.gov

Future research should leverage Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of benzamide (B126) and carbamate derivatives with their potential biological activities or physical properties. nih.gov This can accelerate the discovery of new compounds with desired characteristics. Molecular docking studies can be employed to predict how these molecules might interact with biological targets, such as enzymes or receptors, providing a rational basis for designing new therapeutic agents. nih.gov

In the realm of synthesis, DFT calculations can be used to predict the feasibility and outcome of new synthetic routes. rsc.org By modeling different combinations of reactants, catalysts, and conditions, researchers can screen for the most promising approaches in silico, thereby saving significant time and resources. This predictive power allows for a more targeted and efficient experimental workflow, focusing only on the most viable synthetic strategies.

Computational Method Application Area Projected Outcome
Density Functional Theory (DFT) Reaction Mechanism AnalysisElucidation of transition states and intermediates; prediction of reaction energetics and pathways. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Predictive Biology/ChemistryDevelopment of models to predict the activity and properties of new analogues based on their structure. nih.gov
Molecular Docking Drug DiscoverySimulation of ligand-protein interactions to identify potential biological targets and guide lead optimization. nih.gov
Molecular Dynamics (MD) Simulations Conformational AnalysisUnderstanding the dynamic behavior and conformational preferences of the molecule in different environments.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) methodologies are essential. nih.gov The development of HTS platforms for the synthesis and evaluation of this compound and its derivatives represents a significant future research direction.

These platforms would enable the rapid screening of a wide array of variables, including catalysts, solvents, bases, and temperature, in a miniaturized and parallel format. unchainedlabs.comnih.gov This approach can drastically reduce the time required to identify optimal reaction conditions. Technologies like acoustic dispensing can be used to perform reactions on a nanomole scale, minimizing waste and conserving valuable materials. nih.gov

Furthermore, HTS can be adapted to explore the chemical reactivity of the target compound itself. By reacting this compound with a diverse library of reagents under various conditions, new transformations and applications for this molecular scaffold can be discovered. The integration of rapid analytical techniques, such as mass spectrometry or UPLC, is crucial for the efficient analysis of the large number of reactions generated in an HTS campaign. nih.govresearchgate.net This "direct-to-biology" or direct-to-analysis approach, where compounds are synthesized and screened in the same plate, can significantly accelerate the design-make-test-analyze cycle in chemical research. semanticscholar.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.